Cas no 55723-48-3 (Cbz-L-alloisoleucine)
Cbz-L-alloisoleucine Chemical and Physical Properties
Names and Identifiers
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- Cbz-L-alloisoleucine
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- Inchi: InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12+/m1/s1
- InChI Key: JSHXJPFZKBRLFU-PWSUYJOCSA-N
- SMILES: CC[C@H]([C@H](NC(OCC1=CC=CC=C1)=O)C(O)=O)C
Computed Properties
- Exact Mass: 265.13147
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 8
Experimental Properties
- PSA: 75.63
Cbz-L-alloisoleucine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-764794-0.05g |
(2S,3R)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanoic acid |
55723-48-3 | 95% | 0.05g |
$359.0 | 2024-05-22 | |
| Enamine | EN300-764794-0.1g |
(2S,3R)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanoic acid |
55723-48-3 | 95% | 0.1g |
$376.0 | 2024-05-22 | |
| Enamine | EN300-764794-0.25g |
(2S,3R)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanoic acid |
55723-48-3 | 95% | 0.25g |
$393.0 | 2024-05-22 | |
| Enamine | EN300-764794-0.5g |
(2S,3R)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanoic acid |
55723-48-3 | 95% | 0.5g |
$410.0 | 2024-05-22 | |
| Enamine | EN300-764794-1.0g |
(2S,3R)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanoic acid |
55723-48-3 | 95% | 1.0g |
$428.0 | 2024-05-22 | |
| Enamine | EN300-764794-2.5g |
(2S,3R)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanoic acid |
55723-48-3 | 95% | 2.5g |
$838.0 | 2024-05-22 | |
| Enamine | EN300-764794-5.0g |
(2S,3R)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanoic acid |
55723-48-3 | 95% | 5.0g |
$1240.0 | 2024-05-22 | |
| Enamine | EN300-764794-10.0g |
(2S,3R)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanoic acid |
55723-48-3 | 95% | 10.0g |
$1839.0 | 2024-05-22 |
Cbz-L-alloisoleucine Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on Cbz-L-alloisoleucine
Cbz-L-alloisoleucine: A Comprehensive Overview
Cbz-L-alloisoleucine (CAS No. 55723-48-3) is a significant compound in the field of biochemistry and molecular biology. It is a derivative of L-alloisoleucine, a non-natural amino acid, and is widely used in peptide synthesis and protein modification studies. The compound is characterized by its unique chemical structure, which includes a benzyloxycarbonyl (Cbz) protecting group attached to the amino terminus of L-alloisoleucine. This structure makes it highly versatile for various applications in research and development.
The benzyloxycarbonyl (Cbz) group is a well-known protecting group in peptide chemistry. It plays a crucial role in controlling the reactivity of the amino terminus during peptide synthesis. By temporarily blocking the amino group, the Cbz group allows for precise control over the reaction sequence, enabling the construction of complex peptide sequences with high fidelity. This property has made Cbz-L-alloisoleucine an essential reagent in solid-phase peptide synthesis (SPPS), a method widely used in academic and industrial settings.
Recent advancements in proteomics and structural biology have further highlighted the importance of Cbz-L-alloisoleucine. Researchers have utilized this compound to study the effects of alloisoleucine substitution on protein folding, stability, and function. For instance, studies have shown that incorporating alloisoleucine into proteins can alter their thermodynamic stability and enzymatic activity, providing insights into the relationship between amino acid sequence and protein behavior.
In addition to its role in peptide synthesis, Cbz-L-alloisoleucine has been employed in drug discovery efforts. The compound's ability to modulate protein interactions makes it a valuable tool for studying enzyme inhibitors and receptor ligands. Recent research has focused on using Cbz-L-alloisoleucine to design novel bioactive molecules with potential therapeutic applications, particularly in oncology and neurodegenerative diseases.
The synthesis of Cbz-L-alloisoleucine involves multi-step chemical reactions, including nucleophilic substitution and coupling reactions. The process requires meticulous control over reaction conditions to ensure high purity and yield. Advances in catalytic methods and green chemistry have made the production of this compound more efficient and environmentally friendly.
From an analytical standpoint, Cbz-L-alloisoleucine is often characterized using techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC). These methods allow researchers to confirm the compound's identity, purity, and structural integrity. Recent improvements in analytical techniques have further enhanced the accuracy and sensitivity of these methods, enabling more detailed studies of Cbz-L-alloisoleucine properties.
In conclusion, Cbz-L-alloisoleucine (CAS No. 55723-48-3) is a versatile compound with significant applications in peptide chemistry, proteomics, and drug discovery. Its unique chemical structure and functional properties make it an invaluable tool for researchers seeking to understand and manipulate protein function at a molecular level. As scientific research continues to evolve, the role of Cbz-L-alloisoleucine will undoubtedly expand, contributing to new discoveries and innovations in the field.
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